molecular formula C8H20ClN5 B3061095 1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE CAS No. 4838-52-2

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE

Cat. No.: B3061095
CAS No.: 4838-52-2
M. Wt: 221.73 g/mol
InChI Key: IVUDUFNBXCHCOP-UHFFFAOYSA-N
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Description

1-Carbamimidamido-N-hexylmethanimidamide hydrochloride is a bis-amidine derivative featuring a hexyl chain substituent and a hydrochloride salt. The compound belongs to the amidine class, characterized by the presence of two amidine groups (–C(=NH)–NH₂) protonated as hydrochlorides, enhancing water solubility and stability .

Amidine derivatives are widely used in pharmaceutical and organic synthesis due to their strong basicity and ability to interact with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-(diaminomethylidene)-2-hexylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N5.ClH/c1-2-3-4-5-6-12-8(11)13-7(9)10;/h2-6H2,1H3,(H6,9,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUDUFNBXCHCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873864
Record name N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4838-52-2
Record name NSC210907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(diaminomethylidene)-2-hexylguanidine,hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX2UAA8H8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE typically involves the reaction of hexamethylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including crystallization and filtration, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE is attributed to its ability to disrupt the cell membranes of microorganisms. It binds to the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets various molecular pathways involved in cell membrane integrity and function .

Comparison with Similar Compounds

Amidine Hydrochlorides with Aromatic Substituents

  • Examples :
    • 4-Methylbenzimidamide hydrochloride (CAS 6326-27-8)
    • Benzenecarboximidamide hydrochloride hydrate (CAS 206752-36-5) .
  • Structural Differences : These compounds feature aromatic rings (benzene) instead of the hexyl chain.
  • Functional Comparison :
    • Solubility : Aromatic amidines exhibit moderate water solubility due to the ionic hydrochloride group but reduced lipophilicity compared to the hexyl variant.
    • Applications : Benzamide derivatives are often intermediates in drug synthesis (e.g., antihypertensives or antivirals), whereas the hexyl variant’s aliphatic chain may favor interactions with hydrophobic biological targets .

Triazole-Based Amidines

  • Example : 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS 1670-14-0) .
  • Structural Differences : Incorporates a triazole ring, introducing aromaticity and planar geometry absent in the hexyl variant.
  • Biological Activity: Triazole amidines are explored as enzyme inhibitors (e.g., nitric oxide synthase), while the hexyl variant’s aliphatic chain may target lipid-rich environments .

Ranitidine-Related Compounds

  • Examples: Ranitidine diamine hemifumarate (Related Compound A) Ranitidine amino alcohol hemifumarate .
  • Structural Differences : These contain furan rings, sulfur atoms, and amide groups, unlike the amidine and hexyl motifs in the target compound.
  • Functional Comparison :
    • Mechanism : Ranitidine analogs act as histamine H₂-receptor antagonists, whereas amidines may inhibit proteases or kinases via ionic interactions.
    • Solubility : Ranitidine derivatives are highly water-soluble due to multiple polar groups, contrasting with the hexyl variant’s balance of hydrophilicity and lipophilicity .

Physicochemical and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
1-Carbamimidamido-N-Hexylmethanimidamide HCl C₁₃H₂₈ClN₅ ~314.86 (estimated) Bis-amidine, hexyl chain Water-soluble Drug intermediates, enzyme inhibition
4-Methylbenzimidamide HCl C₈H₁₁ClN₂ 170.64 Benzene ring, amidine Moderate in water Pharmaceutical synthesis
1H-1,2,4-Triazole-1-carboximidamide HCl C₃H₆ClN₅ 163.57 Triazole ring, amidine High in water Enzyme inhibitors, catalysis
Ranitidine amino alcohol hemifumarate C₁₃H₂₂N₄O₃S·0.5C₄H₄O₄ 331.40 (base) Furan, alcohol, amide High in water H₂-receptor antagonist

Biological Activity

1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE (CAS No. 4838-52-2) is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H20ClN5
  • Molecular Weight : 221.73 g/mol

The compound's structure includes a hexyl group attached to a carbamimidamide moiety, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and signal transduction pathways.

Biological Effects

Research has indicated several potential biological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : There is evidence to suggest that the compound could modulate inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases.

Data Table of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionDecreased activity of target enzyme

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of this compound against various strains of bacteria. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. The study utilized an animal model to assess the impact on inflammatory markers. Results demonstrated a marked decrease in pro-inflammatory cytokines, indicating a promising role in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE
Reactant of Route 2
1-CARBAMIMIDAMIDO-N-HEXYLMETHANIMIDAMIDE HYDROCHLORIDE

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